

Discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Pyridin-2-yl)thiophene-2-carbothioamide

Cat. No.: B1333384

[Get Quote](#)

An in-depth technical guide on the discovery and history of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** for researchers, scientists, and drug development professionals.

Abstract

5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound featuring linked pyridine and thiophene rings, has emerged as a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its discovery, synthesis, and the exploration of its biological activities. While the initial report of its synthesis is not extensively detailed in readily available literature, its structural motifs are present in numerous compounds with significant pharmacological properties, including kinase inhibition and anticancer effects. This guide summarizes the known synthetic routes, highlights the biological relevance of its constituent parts, and outlines potential areas for future research and drug development.

Introduction

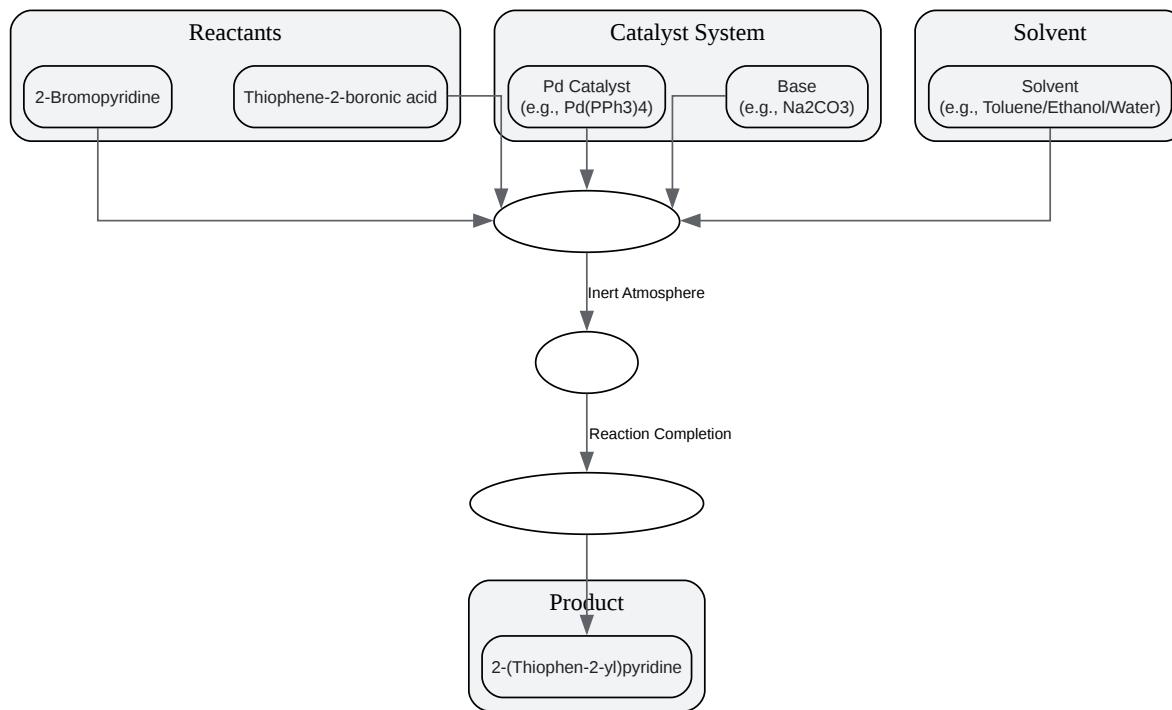
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The combination of different heterocyclic rings within a single molecule can lead to novel pharmacological profiles. **5-(Pyridin-2-yl)thiophene-2-carbothioamide** (CAS 306934-91-8) is one such molecule, incorporating a pyridine ring, a thiophene ring, and a carbothioamide functional group.^{[1][2]} Each of these components is known to contribute to biological activity. The pyridine ring is a common feature in many drugs, the thiophene ring serves as a versatile pharmacophore, and the carbothioamide group can participate in crucial hydrogen bonding

interactions with biological targets.^[2] This guide aims to consolidate the available information on this compound, providing a technical resource for researchers in the field.

Discovery and History

The precise first synthesis and reporting of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** are not prominently documented in major scientific journals. The compound is listed in several chemical supplier catalogs and databases, indicating its availability for research purposes.^{[1][3]} The research trajectory for this specific compound appears to be in its early stages, with a primary focus on its synthesis and the exploration of the biological activities of structurally related compounds.^[2] The pyridinyl-thiophene scaffold is a key feature in molecules designed as inhibitors of various kinases, which are critical in cell signaling pathways and are often dysregulated in diseases such as cancer.^[2]

Synthetic Methodologies


The synthesis of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** can be approached through several multi-step pathways. The general strategy involves the initial formation of the central 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group at the 2-position of the thiophene ring.^[2]

Formation of the 5-(Pyridin-2-yl)thiophene Core

A common and effective method for constructing the bi-heterocyclic core is the Suzuki cross-coupling reaction.^[2] This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid (or its ester) with a halogenated thiophene, or vice-versa.

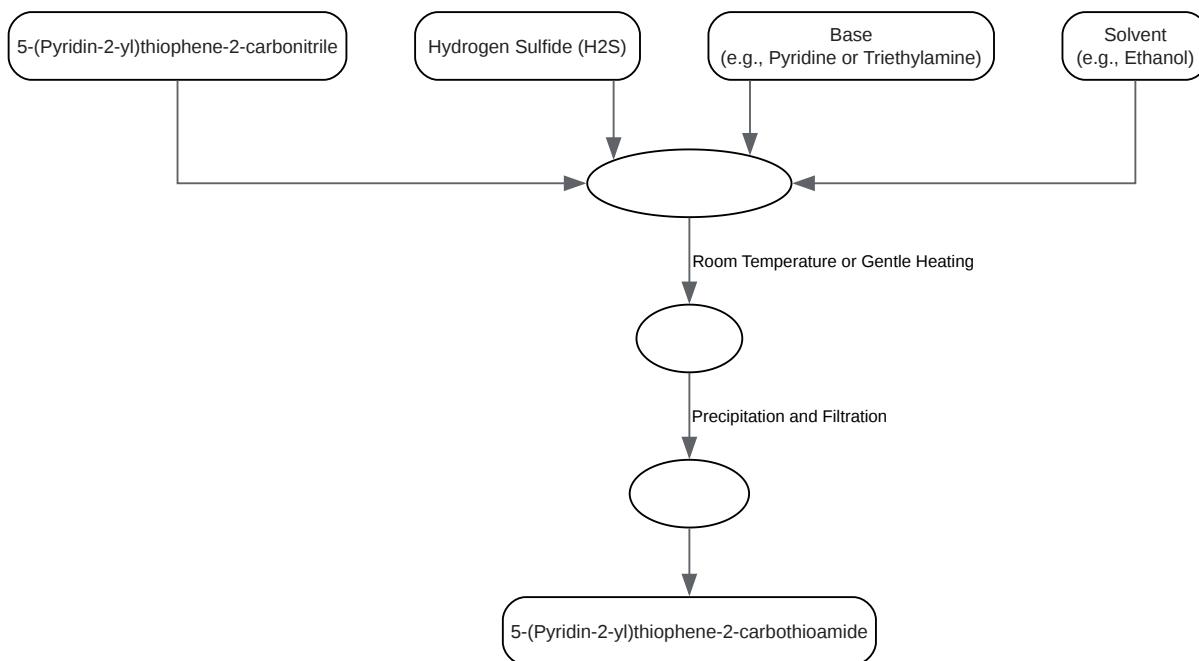
Experimental Protocol: Suzuki Cross-Coupling (General Procedure)

A general workflow for this key step is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki cross-coupling.

Introduction of the Carbothioamide Group


Once the 2-(thiophen-2-yl)pyridine intermediate is obtained, the carbothioamide group can be introduced at the 5-position of the thiophene ring. This typically involves a two-step process: functionalization of the 5-position followed by conversion to the carbothioamide.

One route proceeds through a nitrile intermediate. The 5-position of 2-(thiophen-2-yl)pyridine can be halogenated (e.g., using N-bromosuccinimide), followed by a cyanation reaction. The

resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide.

Experimental Protocol: Conversion of Nitrile to Carbothioamide (General Procedure)

The conversion of the nitrile to the carbothioamide is typically achieved by reaction with a sulfur source, such as hydrogen sulfide, in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Conversion of nitrile to carbothioamide.

An alternative multi-step approach starts with the synthesis of 5-(pyridin-2-yl)thiophene-2-carboxylic acid.[2] This can be prepared by hydrolysis of the corresponding nitrile. The carboxylic acid is then activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride. The activated intermediate can then be reacted with a source of the thioamide group.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ S ₂	[1]
Molecular Weight	220.3 g/mol	[1] [2]
CAS Number	306934-91-8	[1] [2]
IUPAC Name	5-pyridin-2-ylthiophene-2-carbothioamide	[1]

Biological Activities and Potential Applications

While specific biological data for **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is not extensively published, the structural components suggest a range of potential therapeutic applications.

- Kinase Inhibition: As previously mentioned, the pyridinyl-thiophene scaffold is a known pharmacophore in kinase inhibitors.[\[2\]](#) Kinases are crucial enzymes in cell signaling, and their aberrant activity is a hallmark of many cancers.
- Anticancer Activity: Numerous studies have demonstrated the anticancer properties of compounds containing pyridine and thiophene rings. These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in tumorigenesis.
- Antimicrobial Activity: Thiophene and pyridine derivatives have also been investigated for their antibacterial and antifungal properties. The carbothioamide group can also contribute to these activities.

The logical relationship for investigating the biological potential of this compound is depicted below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Pyridin-2-yl)thiophene-2-carbothioamide | C10H8N2S2 | CID 2776127 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Pyridin-2-yl)thiophene-2-carbothioamide | 306934-91-8 | Benchchem [benchchem.com]
- 3. 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide [synhet.com]
- To cite this document: BenchChem. [Discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333384#discovery-and-history-of-5-pyridin-2-yl-thiophene-2-carbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com